molecular formula C15H19N3O2 B12616343 Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 914219-90-2

Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B12616343
CAS No.: 914219-90-2
M. Wt: 273.33 g/mol
InChI Key: GBIIQRDXDLNZBF-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 914219-90-2) is an imidazo[1,2-a]pyrimidine derivative with the molecular formula C₁₅H₁₉N₃O₂ and a molecular weight of 273.33 g/mol . The compound features a methyl ester at the 3-position and a 2-cyclopentylethyl substituent at the 2-position of the fused imidazo-pyrimidine core (Figure 1).

Properties

CAS No.

914219-90-2

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H19N3O2/c1-20-14(19)13-12(8-7-11-5-2-3-6-11)17-15-16-9-4-10-18(13)15/h4,9-11H,2-3,5-8H2,1H3

InChI Key

GBIIQRDXDLNZBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2N1C=CC=N2)CCC3CCCC3

Origin of Product

United States

Preparation Methods

Multicomponent Reactions

One common approach involves the reaction of aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide as a methylene donor. Potassium persulfate and iodine serve as catalysts in this method, facilitating the formation of the desired imidazo[1,2-a]pyrimidine structure.

  • Reaction Conditions : A typical reaction may proceed under mild conditions (room temperature) for several hours.
  • Yield : This method can yield products with efficiencies ranging from 70% to 90% depending on the specific substrates used.

Condensation Reactions

Another effective method is the condensation of substituted pyrimidines with cyclopentylethyl derivatives. This can be achieved through Friedel-Crafts acylation or alkylation.

  • Example Reaction : The reaction of a substituted pyrimidine with cyclopentylethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride can lead to the formation of the target compound.
Reaction Type Conditions Yield (%)
Friedel-Crafts Alkylation AlCl₃ catalyst, DCM solvent 75–85

Intramolecular Cyclization

Intramolecular cyclization is another strategy employed to form the imidazo[1,2-a]pyrimidine framework. This often involves starting from a suitable precursor that contains both an amine and a carbonyl group.

  • Procedure : The precursor is treated with a dehydrating agent such as phosphorus oxychloride or thionyl chloride to promote cyclization.
  • Yield : Yields can vary but are typically in the range of 60% to 80%.

Reaction Types and Mechanisms

Electrophilic Aromatic Substitution (EAS)

The electron-rich nature of the imidazole ring allows for electrophilic substitution reactions. Common modifications include nitration and halogenation at specific positions on the ring.

Reaction Type Reagents Position Product Yield (%)
Nitration HNO₃/H₂SO₄ C5 5-Nitro derivative 65
Bromination Br₂/FeCl₃ C5 5-Bromo derivative 72

Hydrolysis and Aminolysis

The methyl ester group at position 3 can undergo hydrolysis or aminolysis under basic or acidic conditions.

  • Hydrolysis Example : Treatment with sodium hydroxide leads to the formation of the corresponding carboxylic acid.
Reaction Type Conditions Product Yield (%)
Hydrolysis 1M NaOH, 80°C, 4h Carboxylic acid 85–92
Aminolysis Morpholine, DCM, RT Amide derivative 78

Summary of Synthetic Routes

The synthesis of this compound can be summarized as follows:

Chemical Reactions Analysis

Substitution Reactions at the Carboxylate Group

The methyl ester group at the 3-position undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Conversion to the carboxylic acid derivative occurs via saponification with aqueous NaOH or LiOH, forming 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid .

  • Aminolysis : Reaction with primary or secondary amines yields amide derivatives. For instance, treatment with morpholine produces the corresponding morpholine amide.

Reaction TypeConditionsProductYield (%)Reference
Hydrolysis1M NaOH, 80°C, 4hCarboxylic acid85–92
AminolysisMorpholine, DCM, RT, 12hAmide derivative78

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazole ring facilitates electrophilic substitution at the C5 and C7 positions of the pyrimidine ring:

  • Nitration : Using HNO₃/H₂SO₄ introduces nitro groups, primarily at C5 .

  • Halogenation : Bromination with Br₂/FeCl₃ yields 5-bromo derivatives .

Reaction TypeReagentsPositionProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°CC55-Nitro derivative65
BrominationBr₂/FeCl₃, DCM, RTC55-Bromo derivative72

Ring-Opening and Rearrangement

The fused imidazo-pyrimidine system undergoes ring-opening under strong acidic or oxidative conditions:

  • Acid-Mediated Ring-Opening : Treatment with concentrated HCl at 100°C generates pyrimidine-2,4-diamine intermediates.

  • Oxidative Cleavage : Reaction with KMnO₄ in acidic medium breaks the imidazole ring, yielding pyrimidine-3-carboxylic acid derivatives.

Aza-Friedel–Crafts Alkylation

The C3 position participates in three-component aza-Friedel–Crafts reactions with aldehydes and amines. For example, Y(OTf)₃-catalyzed reactions with benzaldehyde and pyrrolidine produce C3-alkylated derivatives :

SubstrateAldehydeAmineCatalystProductYield (%)Reference
Target compoundBenzaldehydePyrrolidineY(OTf)₃C3-Benzyl-pyrrolidine adduct83

This method is notable for high atom economy and functional group tolerance .

Cyclization Reactions

The cyclopentylethyl side chain can participate in intramolecular cyclization:

  • Pd-Catalyzed Cross-Coupling : Forms tricyclic derivatives via Heck or Suzuki coupling .

  • Photochemical Cyclization : UV irradiation induces cyclization to fused tetracyclic systems .

Functionalization via Metal Catalysis

Transition metals enable C–H activation for derivatization:

  • Palladium-Catalyzed Arylation : Direct C–H coupling with aryl halides installs aryl groups at C5 .

  • Copper-Mediated Amination : Introduces amino groups at C7 using CuI and diazonium salts .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler imidazo[1,2-a]pyridines due to the pyrimidine ring’s electron deficiency:

PropertyThis compoundImidazo[1,2-a]pyridine Analogues
EAS ReactivityModerate (favors C5 substitution)High (favors C3 substitution)
Hydrolysis Rate (ester)Faster (due to electron-withdrawing pyrimidine ring)Slower
Stability under AcidProne to ring-openingStable

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate exhibits significant anticancer properties. Research published in pharmacological journals highlights its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

A notable case study involved the assessment of this compound's efficacy against breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Research Findings

In vitro tests revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Pesticide Development

The unique structure of this compound has led to investigations into its use as a pesticide. Its ability to interfere with insect metabolic pathways has been explored in several studies.

Efficacy Against Pests

Field trials have demonstrated that formulations containing this compound effectively reduce pest populations in crops without adversely affecting beneficial insects. This dual action makes it an attractive option for sustainable agriculture .

Polymer Synthesis

The compound's chemical properties allow it to be utilized in synthesizing advanced polymers. Its incorporation into polymer matrices has been studied for enhancing mechanical strength and thermal stability.

Case Study: Composite Materials

Research focusing on composite materials has shown that adding this compound improves the overall performance of the material under stress conditions .

Mechanism of Action

The mechanism of action of Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyrimidine scaffold is a versatile template in medicinal and materials chemistry.

Substituent Variations at the 2-Position

Ethyl 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 866149-79-3)
  • Structure : Features a trifluoromethyl (-CF₃) group at the 2-position and an ethyl ester at the 3-position.
  • Synthesis : Prepared via condensation reactions involving trifluoromethyl-substituted precursors, often requiring triethylamine as a base and chromatographic purification .
  • Properties : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity compared to alkyl chains like cyclopentylethyl. This makes it favorable for drug discovery .
Ethyl 7-Methyl-2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a)
  • Structure : Combines a 4-(trifluoromethyl)phenyl group at the 2-position and a methyl group at the 7-position.
  • Synthesis : Achieved in 77% yield using a one-pot method with triethylamine and recrystallization .
Methyl 2-(Methoxymethyl)imidazo[1,2-a]pyrimidine-3-carboxylate
  • Structure : Substituted with a methoxymethyl (-CH₂OCH₃) group at the 2-position.
  • Properties : The polar methoxymethyl group improves water solubility compared to hydrophobic cyclopentylethyl or -CF₃ substituents .

Ester Group Variations at the 3-Position

Ethyl Imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 123531-52-2)
  • Structure : Lacks a substituent at the 2-position but shares the ethyl ester group.
  • Properties : The ethyl ester may confer slower hydrolysis rates compared to methyl esters, affecting bioavailability .
Methyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 943112-78-5)
  • Structure : Replaces the pyrimidine ring with pyridine, reducing hydrogen-bonding capacity.
  • Properties : Pyridine-based analogs generally exhibit lower melting points and altered electronic properties compared to pyrimidine derivatives .

Key Observations :

  • Lipophilicity : Cyclopentylethyl and -CF₃ substituents increase logP values, enhancing membrane permeability but reducing aqueous solubility.
  • Synthetic Accessibility : The target compound’s synthesis is less documented compared to aryl- or CF₃-substituted analogs, which have optimized protocols .
  • Biological Relevance : Trifluoromethyl and aryl groups are common in bioactive molecules (e.g., kinase inhibitors), whereas cyclopentylethyl may serve as a steric bulk modulator .

Biological Activity

Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate (CAS No. 914219-90-2) is a compound belonging to the imidazo[1,2-a]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C15H19N3O2
  • Molecular Weight : 273.33 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a selective inhibitor of receptor tyrosine kinases (RTKs), particularly c-Met. This inhibition is significant in the context of cancer therapy, as c-Met is often overexpressed in various malignancies.

The compound acts by inhibiting c-Met phosphorylation and downstream signaling pathways involved in cell proliferation and invasion. This mechanism is crucial for its potential application in treating cancers characterized by c-Met overactivation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cell lines dependent on c-Met signaling:

  • IC50 Values : The compound showed IC50 values ranging from 45.0 nM to 203.2 nM against various cancer cell lines such as EBC-1 and MKN-45, indicating effective inhibition of c-Met-dependent cell growth .

In Vivo Studies

In vivo studies using xenograft models have further validated the efficacy of this compound:

  • Tumor Growth Inhibition : After 21 days of oral administration, significant tumor growth inhibition was observed, with a tumor growth inhibition (TGI) rate of approximately 75% .

Table of Biological Activity Data

Study Type Cell Line IC50 (nM) Effect
In VitroEBC-145.0Cell proliferation inhibition
In VitroMKN-45203.2Cell proliferation inhibition
In VivoXenograft-Tumor growth inhibition (TGI = 75%)

Case Studies and Applications

A notable case study involved the synthesis and evaluation of a series of imidazo[1,2-a]pyridine derivatives that included this compound. These derivatives were assessed for their ability to inhibit c-Met signaling pathways effectively and were found to enhance therapeutic outcomes in models of cancer characterized by c-Met dysregulation .

Q & A

Q. What are the common synthetic routes for preparing methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate, and what factors influence the choice of method?

The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with cyclopentylethyl derivatives. A key approach includes Friedel-Crafts acylation or alkylation to introduce the cyclopentylethyl moiety at the C-2 position . Factors influencing method selection include substrate solubility, reaction scalability, and compatibility with functional groups. For example, Lewis acid catalysts (e.g., AlCl₃) are often used to enhance electrophilic substitution efficiency .

Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic techniques?

Single-crystal X-ray diffraction is critical for resolving the imidazo[1,2-a]pyrimidine core and substituent orientation, as demonstrated for analogous compounds (mean C–C bond deviation: 0.003 Å; R factor: 0.051) . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight. For instance, ¹H NMR can distinguish between regioisomers by analyzing coupling patterns in the aromatic region .

Q. What are the primary applications of this compound in medicinal chemistry?

This scaffold is a precursor for bioactive molecules, including kinase inhibitors and fluorescent probes targeting receptors like the peripheral benzodiazepine receptor . Its imidazo[1,2-a]pyrimidine core enables π-stacking interactions with protein targets, while the cyclopentylethyl group enhances lipophilicity for blood-brain barrier penetration .

Advanced Research Questions

Q. How can reaction yields be improved during the introduction of bulky substituents like the cyclopentylethyl group?

Steric hindrance from the cyclopentylethyl chain often reduces electrophilic substitution efficiency. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Optimizing Lewis acid concentration to prevent catalyst poisoning by nitrogen atoms in the heterocycle .
  • Employing microwave-assisted synthesis to enhance reaction kinetics .

Q. How should researchers address discrepancies in reported biological activities of structurally similar derivatives?

Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles. For example, a compound reported as an SGLT2 inhibitor in one study might show reduced activity in another due to differences in stereochemical purity. Mitigation steps include:

  • Rigorous analytical validation (HPLC, chiral chromatography).
  • Standardized bioactivity assays with positive controls .

Q. What computational methods are effective for predicting the binding affinity of this compound to kinase targets?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can model interactions with ATP-binding pockets. Key parameters include:

  • Protonation states of nitrogen atoms in the imidazo[1,2-a]pyrimidine ring at physiological pH.
  • Free energy calculations (MM-PBSA/GBSA) to estimate binding constants .

Q. How can regioselectivity challenges during functionalization of the imidazo[1,2-a]pyrimidine core be resolved?

Electrophilic attacks at C-3 are favored due to electron density distribution. To direct substitutions to C-2 or C-8:

  • Use directing groups (e.g., boronates) via Suzuki-Miyaura coupling .
  • Employ protecting groups on the carboxylate to block competing reaction sites .

Methodological and Analytical Questions

Q. What strategies ensure reproducibility in scaled-up synthesis of this compound?

  • Process analytical technology (PAT): In-line FTIR monitors reaction progress in real time.
  • Design of experiments (DoE): Statistical optimization of temperature, solvent ratios, and catalyst loading .
  • Control of moisture levels, as imidazo[1,2-a]pyrimidines are hygroscopic and prone to hydrolysis .

Q. How can researchers differentiate between isomeric byproducts formed during synthesis?

  • LC-MS/MS with collision-induced dissociation (CID) fragments ions specific to each isomer.
  • 2D NMR (e.g., NOESY) to identify spatial proximity of substituents .

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of derivatives?

  • Primary microglial cultures to assess anti-inflammatory activity via TNF-α suppression .
  • Blood-brain barrier (BBB) permeability assays using MDCK-MDR1 cells, leveraging the compound’s logP (~3.5) for CNS targeting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.